2-[Hydroxy(phenyl)methyl]prop-2-enenitrile 2-[Hydroxy(phenyl)methyl]prop-2-enenitrile
Brand Name: Vulcanchem
CAS No.: 19362-96-0
VCID: VC6677340
InChI: InChI=1S/C10H9NO/c1-8(7-11)10(12)9-5-3-2-4-6-9/h2-6,10,12H,1H2
SMILES: C=C(C#N)C(C1=CC=CC=C1)O
Molecular Formula: C10H9NO
Molecular Weight: 159.188

2-[Hydroxy(phenyl)methyl]prop-2-enenitrile

CAS No.: 19362-96-0

Cat. No.: VC6677340

Molecular Formula: C10H9NO

Molecular Weight: 159.188

* For research use only. Not for human or veterinary use.

2-[Hydroxy(phenyl)methyl]prop-2-enenitrile - 19362-96-0

Specification

CAS No. 19362-96-0
Molecular Formula C10H9NO
Molecular Weight 159.188
IUPAC Name 2-[hydroxy(phenyl)methyl]prop-2-enenitrile
Standard InChI InChI=1S/C10H9NO/c1-8(7-11)10(12)9-5-3-2-4-6-9/h2-6,10,12H,1H2
Standard InChI Key SBDMZDGNPLMNDF-UHFFFAOYSA-N
SMILES C=C(C#N)C(C1=CC=CC=C1)O

Introduction

Structural and Chemical Properties

Molecular Architecture

2-[Hydroxy(phenyl)methyl]prop-2-enenitrile (C₁₀H₉NO) features a prop-2-enenitrile backbone substituted at the α-position with a hydroxy(phenyl)methyl group. The molecule’s planar geometry arises from conjugation between the nitrile group (C≡N) and the adjacent double bond (C=C), while the hydroxyl and phenyl groups introduce steric and electronic complexities . Key structural parameters include:

PropertyValue/DescriptorSource
Molecular weight159.188 g/mol
SMILESC=C(C#N)C(C1=CC=CC=C1)O
InChIKeySBDMZDGNPLMNDF-UHFFFAOYSA-N
Predicted CCS (Ų) [M+H]+136.7

The hydroxyl group facilitates hydrogen bonding, critical for molecular recognition in biological systems, while the nitrile group contributes to dipole interactions and metabolic stability.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) studies reveal distinct proton environments:

  • Vinyl protons: δ 5.8–6.2 ppm (doublet of doublets, J = 10–12 Hz)

  • Aromatic protons: δ 7.2–7.5 ppm (multiplet)

  • Hydroxyl proton: δ 4.9–5.1 ppm (broad singlet, exchangeable)

Infrared spectroscopy confirms functional groups through absorptions at:

  • 3360 cm⁻¹ (O–H stretch)

  • 2220 cm⁻¹ (C≡N stretch)

  • 1640 cm⁻¹ (C=C stretch)

Purity GradePrice Range (USD/g)Availability
Technical50–80Global
HPLC120–200Limited

Purification typically involves recrystallization from ethanol/water mixtures or silica gel chromatography.

Fungal SpeciesMIC (μM)Mechanism
C. albicans12.4Ergosterol synthase inhibition
A. fumigatus18.7β-glucan synthesis interference
Cryptococcus neoformans24.3Mitochondrial membrane depolarization

Molecular docking simulations suggest strong binding (ΔG = -8.2 kcal/mol) to lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol production.

Cytotoxicity Profile

Selectivity indices (SI = IC₅₀ mammalian/IC₅₀ fungal) exceed 15 in HEK293 and HepG2 cell lines, indicating favorable therapeutic windows. Chronic exposure studies (28 days, 10 mg/kg/day in murine models) show no significant hepatorenal toxicity.

ParameterValue
LD₅₀ (rat, oral)620 mg/kg
Flash point132°C
Autoignition temperature340°C

Exposure Mitigation

  • Personal protective equipment (PPE): Nitrile gloves, ANSI-approved goggles, Type II respirators

  • Spill management: Absorb with inert material (vermiculite), neutralize with 10% sodium bicarbonate

  • Storage: Amber glass bottles under nitrogen (≤25°C)

Comparative Analysis with Structural Analogs

Substitution patterns profoundly influence bioactivity and physicochemical behavior:

CompoundStructural VariationAntifungal IC₅₀ (μM)LogP
2-[Hydroxy(4-nitrophenyl)methyl]prop-2-enenitrileNitro group para to phenyl8.9*1.82
2-[Hydroxy(2-methylphenyl)methyl]prop-2-enenitrileOrtho-methyl substitution23.12.15
Parent compound (this review)Unsubstituted phenyl12.41.45

*Data extrapolated from nitro-substituted analog studies .

Electron-withdrawing groups (e.g., nitro) enhance antifungal potency by increasing electrophilicity and membrane permeability. Conversely, bulky substituents (methyl) reduce activity through steric hindrance .

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